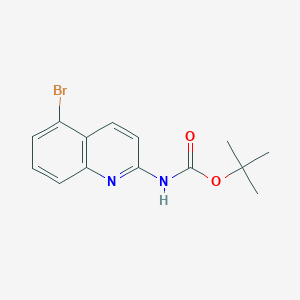
tert-Butyl (5-bromoquinolin-2-yl)carbamate
Vue d'ensemble
Description
tert-Butyl (5-bromoquinolin-2-yl)carbamate: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a quinoline core substituted with a bromine atom at the 5-position and a carbamic acid tert-butyl ester group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromoquinolin-2-yl)carbamate typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, undergoes bromination at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Carbamic Acid Ester: The brominated quinoline is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in a suitable solvent.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives with hydrogen or other functional groups replacing the bromine atom.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound is studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is a valuable intermediate in the synthesis of pharmaceutical drugs.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromoquinolin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine substituent and the carbamic acid ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
5-Bromoquinoline: Lacks the carbamic acid tert-butyl ester group, making it less versatile in certain applications.
Quinoline-2-carboxylic acid tert-butyl ester: Lacks the bromine substituent, affecting its reactivity and biological activity.
Uniqueness:
Enhanced Reactivity: The presence of both the bromine atom and the carbamic acid tert-butyl ester group enhances the compound’s reactivity in various chemical reactions.
Biological Activity: The unique combination of substituents contributes to its potential as an antimicrobial and anticancer agent, distinguishing it from other quinoline derivatives.
Propriétés
IUPAC Name |
tert-butyl N-(5-bromoquinolin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-7-9-10(15)5-4-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCWVKIEPTNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167097 | |
| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-06-0 | |
| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


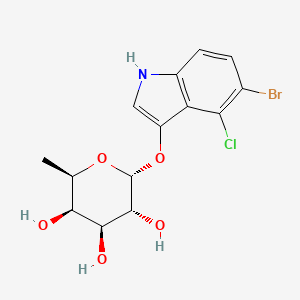
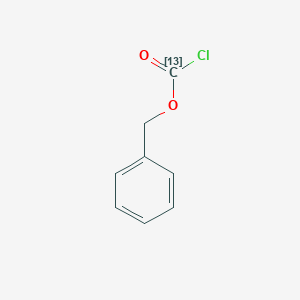

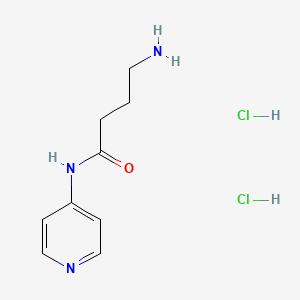
![(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1528125.png)
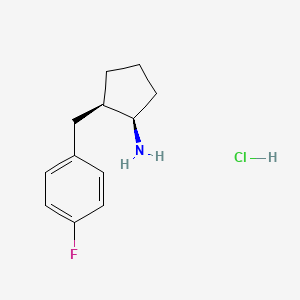
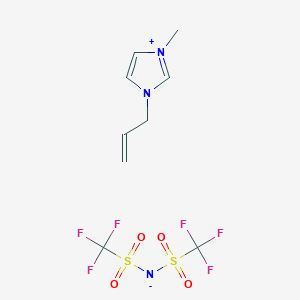

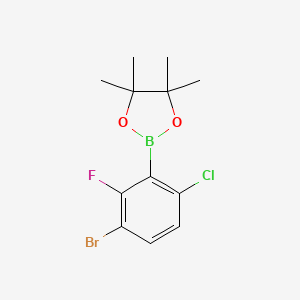
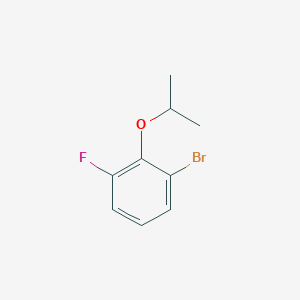
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
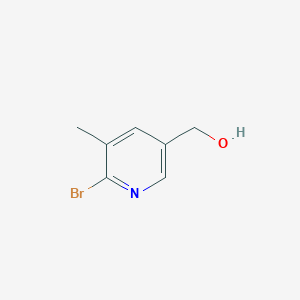

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
